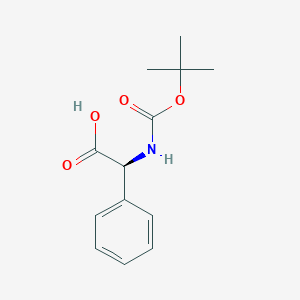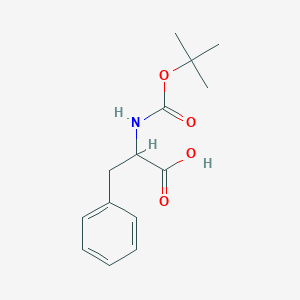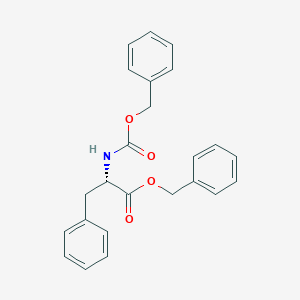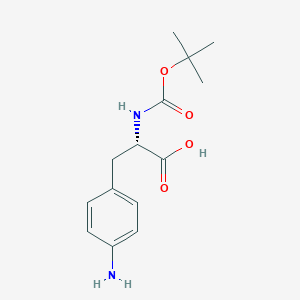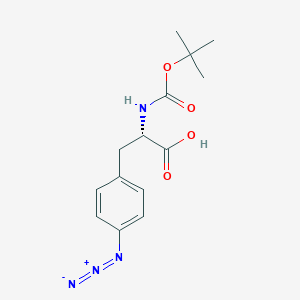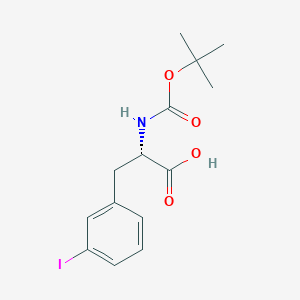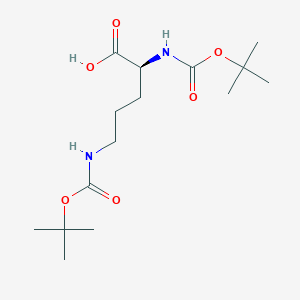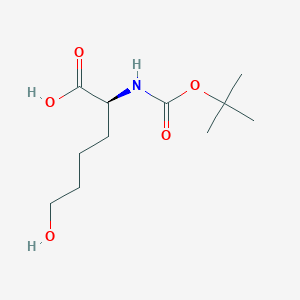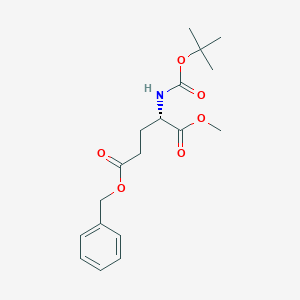
Boc-Glu(OBzl)-OMe
Vue d'ensemble
Description
Boc-Glu(OBzl)-OMe is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .
Synthesis Analysis
This compound can be used for the solid-phase peptide synthesis containing glutamate benzyl ester residues . It is an amino acid building block used in the synthesis of unique peptides .Molecular Structure Analysis
The molecular formula of this compound is C17H23NO6 . The molecular weight is 337.37 g/mol .Chemical Reactions Analysis
This compound is an amino acid building block. It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .Applications De Recherche Scientifique
Crystal Structure Studies : Boc-Glu(OBzl)-OMe has been used to study crystal structures of peptides, revealing important insights into molecular arrangements and interactions. For instance, a study by Karle et al. (1990) used a derivative of this compound to illustrate a parallel zipper arrangement of interacting helical peptide columns in crystals (Karle et al., 1990).
Solid-Phase Peptide Synthesis : This compound has been implicated in studies of side reactions during solid-phase peptide synthesis, providing insights into structural diversification in combinatorial design. For example, a study highlighted transesterification of Boc-Glu(OBzl) in peptide synthesis, leading to structural modifications (Hsieh et al., 2009).
Synthesis of Peptide Analogs : Research has utilized this compound in the synthesis of peptide analogs, such as those mimicking sequences of bovine prothrombin precursor. These studies explore the carboxylation of peptides and their interaction with enzymes like vitamin K-dependent carboxylase (Rich et al., 2009).
Molecular Imprinted Polymeric Membranes : The use of this compound in the creation of molecularly imprinted polymeric membranes for chiral recognition has been documented. This research demonstrates the ability of these membranes to recognize specific isomers, highlighting potential applications in enantioselective processes (Yoshikawa et al., 2001).
Conformational Analysis of Peptides : The compound has been key in studies analyzing the conformation of peptides in solution and in crystalline states, providing valuable information on peptide stability and structure (Schmitt et al., 1982).
Mécanisme D'action
Target of Action
Boc-Glu(OBzl)-OMe, a derivative of glutamic acid , primarily targets the glutamate receptor . Glutamate receptors play a crucial role in the nervous system, mediating excitatory synaptic transmission in the brain .
Mode of Action
As a small-molecule drug, this compound binds to the glutamate receptor . This interaction can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Biochemical Pathways
Given its influence on anabolic hormones and exercise-related processes, it’s plausible that it may impact pathways related to energy metabolism and stress response .
Result of Action
It has also been used as a synthetic substrate for the preparation of conjugates containing an amide group .
Safety and Hazards
Ensure adequate ventilation. Use personal protective equipment. Wear chemical impermeable gloves. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye .
Relevant Papers Unfortunately, the search for relevant papers on Boc-Glu(OBzl)-OMe did not yield any specific results .
Analyse Biochimique
Biochemical Properties
Boc-Glu(OBzl)-OMe interacts with various biomolecules in biochemical reactions. It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease, demonstrating its interaction with these enzymes .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the synthesis of peptide-based inhibitors. These inhibitors can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in the synthesis of peptide-based inhibitors. These inhibitors can bind to enzymes such as caspases and HRV 3C protease, potentially inhibiting their activity .
Propriétés
IUPAC Name |
5-O-benzyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-14(16(21)23-4)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCZTGSAKNZBOV-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552977 | |
| Record name | 5-Benzyl 1-methyl N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59279-58-2 | |
| Record name | 5-Benzyl 1-methyl N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




